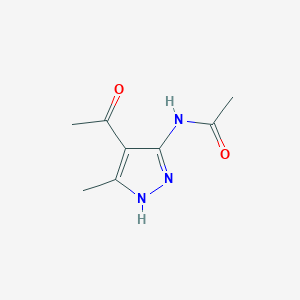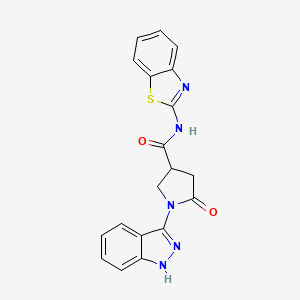![molecular formula C17H21N5O2 B11033194 N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}acetamide](/img/structure/B11033194.png)
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-ETHOXYPHENYL)GUANIDINE” is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-ETHOXYPHENYL)GUANIDINE” typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.
Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Guanidine Formation: The guanidine moiety is formed by reacting the pyrimidine derivative with an appropriate guanidine precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the acetyl group, potentially leading to the formation of amine or alcohol derivatives.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, could occur at the pyrimidine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines or alcohols.
Scientific Research Applications
“N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-ETHOXYPHENYL)GUANIDINE” could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving guanidine derivatives.
Medicine: Investigation as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The guanidine moiety is known to form strong hydrogen bonds and ionic interactions, which could modulate the activity of these targets. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHOXYPHENYL)GUANIDINE
- N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-HYDROXYPHENYL)GUANIDINE
Uniqueness
“N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-ETHOXYPHENYL)GUANIDINE” is unique due to the presence of the ethoxy group on the phenyl ring, which could influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H21N5O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-ethoxyphenyl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C17H21N5O2/c1-5-24-15-9-7-6-8-14(15)21-17(20-13(4)23)22-16-18-11(2)10-12(3)19-16/h6-10H,5H2,1-4H3,(H2,18,19,20,21,22,23) |
InChI Key |
QTYCBKHVAWOSJP-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11033112.png)
![10-(2-methoxyanilino)-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11033119.png)

![N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-[4-(3-methyl-butoxy)-phenyl]-guanidine](/img/structure/B11033129.png)
![2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11033132.png)
![Ethyl 7-amino-2-methyl-5-phenylimidazo[1,5-b]pyridazine-3-carboxylate](/img/structure/B11033136.png)
![1-Phenyl[1]benzofuro[2,3-e][2,1]benzoxazole](/img/structure/B11033137.png)
![6-Methoxy-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11033139.png)
![6,8,8,9-Tetramethyl-3-[4-(propan-2-YL)benzoyl]-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one](/img/structure/B11033143.png)
![2-[2-(4-Methylpiperidino)-5-oxo-4,5-dihydro-1H-imidazol-4-YL]-N~1~-phenylacetamide](/img/structure/B11033154.png)
![3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11033161.png)

![(3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione](/img/structure/B11033171.png)
![N-(4-methoxyphenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11033178.png)
